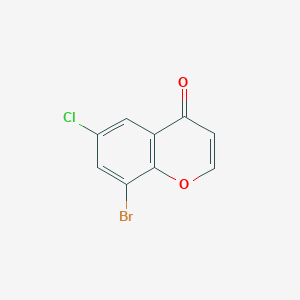
8-Bromo-6-chloro-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-chloro-4H-chromen-4-one is a chemical compound belonging to the chromone family, which is characterized by a benzopyranone structure. This compound is notable for its bromine and chlorine substitutions at the 8th and 6th positions, respectively. Chromones are known for their diverse biological activities and are used in various pharmaceutical and chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is typically heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-6-chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the carbonyl group in 4-chromanone derivatives can yield chroman-4-ol compounds.
Substitution: Halogen substitutions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, potassium persulfate for oxidation, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include various chromanone derivatives, such as 8-bromo-6-chloro-2-pentylchroman-4-ol and other halogenated chromones .
Aplicaciones Científicas De Investigación
8-Bromo-6-chloro-4H-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-6-chloro-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, chromone derivatives are known to inhibit enzymes like SIRT2 and exhibit activity against various biological targets, including cancer cells and microbial organisms . The exact pathways and molecular interactions depend on the specific biological context and the derivative .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-7-chloro-4H-chromen-4-one
- 6-Bromo-8-fluorochroman-4-one
- Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
Uniqueness
8-Bromo-6-chloro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chromone derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H4BrClO2 |
|---|---|
Peso molecular |
259.48 g/mol |
Nombre IUPAC |
8-bromo-6-chlorochromen-4-one |
InChI |
InChI=1S/C9H4BrClO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h1-4H |
Clave InChI |
NDLLKGKHHLXJDU-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C(C1=O)C=C(C=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





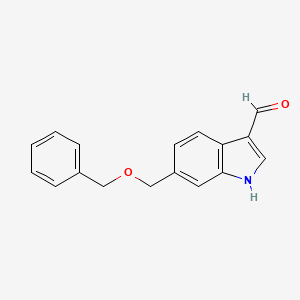

![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)

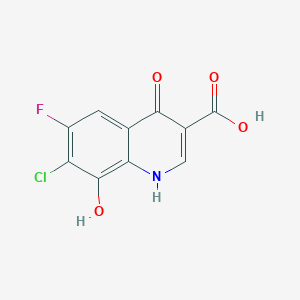

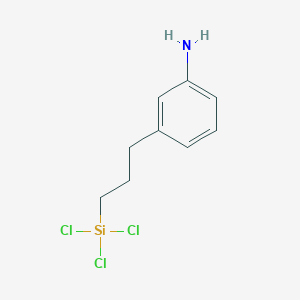
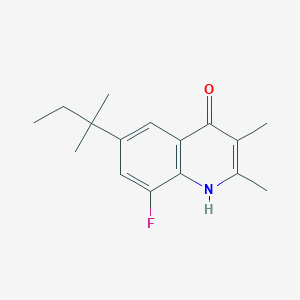
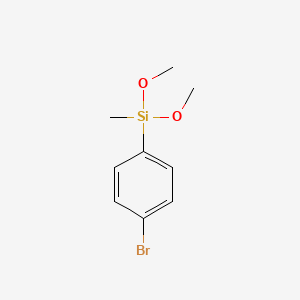
![5-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15065451.png)

